N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that features a quinoline and pyridine moiety linked through an oxalamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridine Derivative: The pyridine derivative is often synthesized through a series of reactions involving the functionalization of pyridine.
Coupling Reaction: The final step involves the coupling of the quinoline and pyridine derivatives through an oxalamide linkage. This is typically achieved using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or pyridine derivatives.
Substitution: Formation of halogenated quinoline or pyridine derivatives.
Scientific Research Applications
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline and pyridine moieties can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The oxalamide linkage provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(pyridin-5-ylmethyl)oxalamide
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This specific arrangement may enhance its ability to interact with certain biological targets compared to its analogs.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-10-16(14-4-2-3-5-15(14)21-12)22-18(24)17(23)20-11-13-6-8-19-9-7-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWEPCXVOCVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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